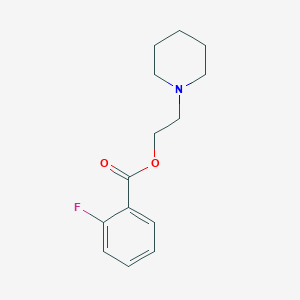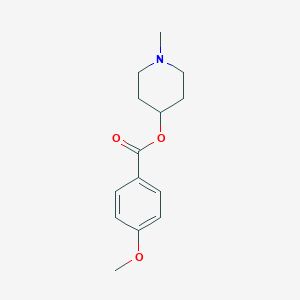![molecular formula C26H27NO5 B257402 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257402.png)
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various scientific fields, including medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of certain enzymes, as mentioned above. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. In addition, this compound has also been shown to have anti-inflammatory and potential anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased levels of acetylcholine in the brain, which can improve cognitive function and memory. In addition, this compound has also been shown to have anti-inflammatory and potential anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its potential as a lead compound for the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. In addition, this compound has also shown promise as an anti-inflammatory agent and a potential anticancer agent.
The limitations of using this compound in lab experiments include the need for further research to determine its safety and efficacy in humans. In addition, the synthesis method of this compound may be complex and require specialized equipment, which may limit its use in certain labs.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These include:
1. Further research to determine the safety and efficacy of this compound in humans.
2. Development of new drugs based on the structure of this compound for the treatment of Alzheimer's disease and other cognitive disorders.
3. Investigation of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.
4. Investigation of the potential anticancer properties of this compound and its use in cancer therapy.
5. Further exploration of the mechanism of action of this compound and its potential use in other scientific fields.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific fields. Its potential applications in medicine, biochemistry, and pharmacology make it a valuable subject for further research. However, further research is needed to determine its safety and efficacy in humans and to explore its potential in other scientific fields.
Synthesemethoden
The synthesis method of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by the reaction of the resulting intermediate with 2,3-dimethyl-2-butene-1-ol in the presence of trifluoroacetic acid. This reaction produces the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential applications in various scientific fields. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function and memory.
In pharmacology, this compound has shown potential as a lead compound for the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. In addition, this compound has also shown promise as an anti-inflammatory agent and a potential anticancer agent.
Eigenschaften
Molekularformel |
C26H27NO5 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-6,8-dimethyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H27NO5/c1-4-30-18-9-7-17(8-10-18)23-22-24(28)21-16(3)12-15(2)13-20(21)32-25(22)26(29)27(23)14-19-6-5-11-31-19/h7-10,12-13,19,23H,4-6,11,14H2,1-3H3 |
InChI-Schlüssel |
BIASVVJIUBJTKW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC(=CC(=C5C3=O)C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC(=CC(=C5C3=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)

![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)






